molecular formula C11H8F2N2O B1363976 6-(2,4-Difluorophenoxy)pyridin-3-amine CAS No. 219865-86-8

6-(2,4-Difluorophenoxy)pyridin-3-amine

Cat. No.: B1363976
CAS No.: 219865-86-8
M. Wt: 222.19 g/mol
InChI Key: YXBJKFLKYCEHCM-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenoxy)pyridin-3-amine is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridine derivative known for its potent biological activity against various targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a preferred method for forming carbon-carbon bonds. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone in its synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Difluorophenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(2,4-Difluorophenoxy)pyridin-3-amine has diverse scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential therapeutic effects against various biological targets.

    Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-(2,3-Difluorophenoxy)pyridin-3-amine
  • 6-(2,4-Difluorophenoxy)-3-pyridinylamine

Uniqueness: 6-(2,4-Difluorophenoxy)pyridin-3-amine is unique due to its specific substitution pattern on the phenoxy and pyridine rings, which imparts distinct biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

6-(2,4-difluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBJKFLKYCEHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384142
Record name 6-(2,4-difluorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-86-8, 219865-96-0
Record name 6-(2,4-difluorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,4-difluorophenoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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